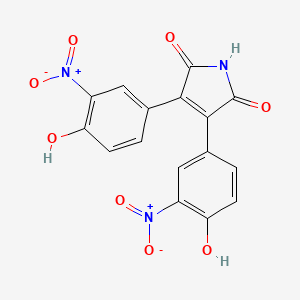
Aqabamycin D
Übersicht
Beschreibung
. Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton. Aqabamycin D exhibits potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to possess antitumor and antifungal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic routes for Aqabamycin D typically involve the use of organic synthesis techniques to construct the stilbene core structure. This may include the use of Wittig reactions, aldol condensations, and other carbon-carbon bond-forming reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Aqabamycin D undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different biological activities and can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Aqabamycin D is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable precursor for the development of new pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and to develop new antibacterial agents. Its antitumor properties are also being investigated for potential use in cancer therapy.
Medicine: In medicine, this compound is being explored for its potential as an antibacterial, antifungal, and antitumor agent. Its ability to target MRSA and other resistant bacteria makes it a promising candidate for the development of new antibiotics.
Industry: In industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in the formulation of products that require antibacterial and antifungal activity.
Wirkmechanismus
Aqabamycin D exerts its effects through multiple mechanisms. It targets bacterial cell walls, disrupting their integrity and leading to cell lysis. It also interferes with fungal cell membranes, causing cell death. In cancer cells, this compound induces apoptosis by activating specific signaling pathways.
Molecular Targets and Pathways: The molecular targets of this compound include bacterial cell wall synthesis enzymes, fungal cell membrane components, and apoptotic pathways in cancer cells. The compound interacts with these targets to exert its antibacterial, antifungal, and antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Aqabamycin D is compared with other stilbene compounds such as resveratrol, piceatannol, and dihydro-resveratrol. While these compounds share similar structural features, this compound exhibits superior antibacterial and antitumor activities. Its unique chemical structure and biological properties make it a valuable compound for research and development.
Similar Compounds:Resveratrol
Piceatannol
Dihydro-resveratrol
Eigenschaften
IUPAC Name |
3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O8/c20-11-3-1-7(5-9(11)18(24)25)13-14(16(23)17-15(13)22)8-2-4-12(21)10(6-8)19(26)27/h1-6,20-21H,(H,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKTZLAOMXYSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)


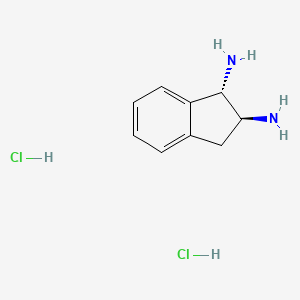
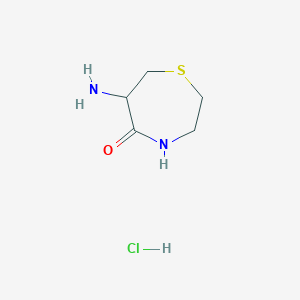
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)
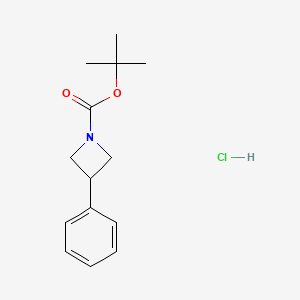
![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
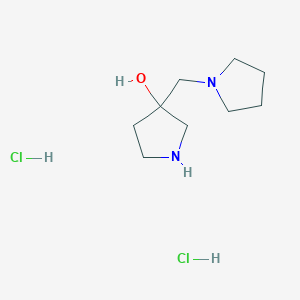
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
